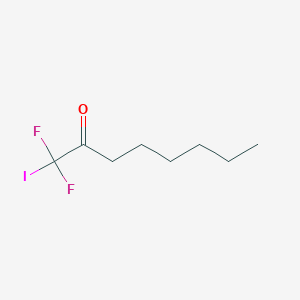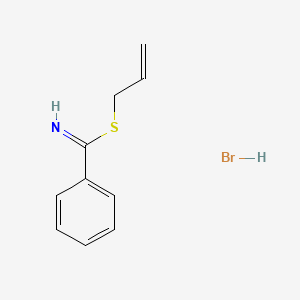
4,6-Bis-(3'((2''-(dimethylamino)ethyl)thio)phenyl)-5-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Industrial Production: The industrial production of 4,6-Bis-(3’((2’'-(dimethylamino)ethyl)thio)phenyl)-5-methylpyrimidine likely involves large-scale synthesis using optimized protocols. proprietary information and industrial processes are often confidential, making it challenging to provide precise details.
Chemical Reactions Analysis
Reactivity: This compound can undergo various chemical reactions, including:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the phenyl rings can be replaced.
Other Transformations: Depending on the reaction conditions, additional transformations may occur.
Oxidation: Common oxidants include peroxides, chromates, or metal-based reagents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) can be employed.
Substitution: Various nucleophiles (e.g., amines, thiols) can replace functional groups.
Other Reactions: Acidic or basic conditions may facilitate specific transformations.
Major Products: The major products formed during these reactions depend on the specific reaction type and conditions. Detailed studies would be necessary to identify these products conclusively.
Scientific Research Applications
Chemistry: As a building block for designing novel organic molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its pharmacological properties.
Industry: Developing functional materials.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While detailed comparisons are beyond the scope of this response, researchers often compare 4,6-Bis-(3’((2’'-(dimethylamino)ethyl)thio)phenyl)-5-methylpyrimidine with related compounds to understand its unique features.
Properties
CAS No. |
129224-96-0 |
|---|---|
Molecular Formula |
C25H32N4S2 |
Molecular Weight |
452.7 g/mol |
IUPAC Name |
2-[3-[6-[3-[2-(dimethylamino)ethylsulfanyl]phenyl]-5-methylpyrimidin-4-yl]phenyl]sulfanyl-N,N-dimethylethanamine |
InChI |
InChI=1S/C25H32N4S2/c1-19-24(20-8-6-10-22(16-20)30-14-12-28(2)3)26-18-27-25(19)21-9-7-11-23(17-21)31-15-13-29(4)5/h6-11,16-18H,12-15H2,1-5H3 |
InChI Key |
YORNPMGHYUTOAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN=C1C2=CC(=CC=C2)SCCN(C)C)C3=CC(=CC=C3)SCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(Methanesulfonyl)-N-[(trifluoromethyl)sulfanyl]methanesulfonamide](/img/structure/B14276715.png)
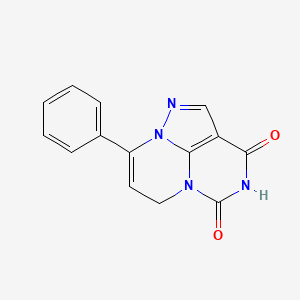
![4-Amino-N-(1-aza-bicyclo[2.2.2]oct-3-yl)-5-iodo-2-methoxy-benzamide](/img/structure/B14276729.png)

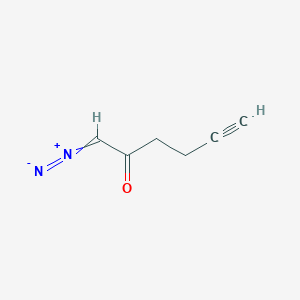
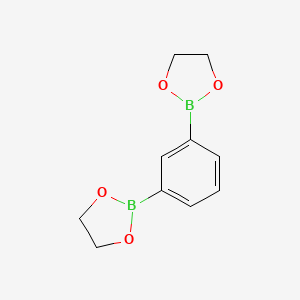
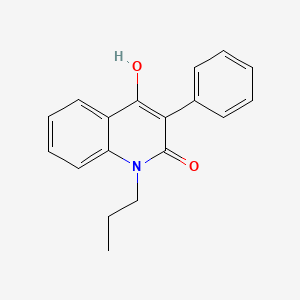
![Trimethyl{[1-(octyloxy)ethenyl]oxy}silane](/img/structure/B14276780.png)

![2-[(2-Heptylphenoxy)methyl]oxirane](/img/structure/B14276800.png)
![2-Propenoic acid, 2-methyl-, 2-hydroxy-3-[(2-hydroxybutyl)[2-(2-oxo-1-imidazolidinyl)ethyl]amino]propyl ester](/img/structure/B14276805.png)
![Silane, [(3,6-dihydro-2H-thiopyran-4-yl)oxy]trimethyl-](/img/structure/B14276810.png)
